molecular formula C14H13N3O3S B2428488 2-oxo-N-(o-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide CAS No. 778622-81-4

2-oxo-N-(o-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B2428488
CAS No.: 778622-81-4
M. Wt: 303.34
InChI Key: FIUJLESAKTXELI-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

1. Structural Characterisation in Metal Complexes

2-oxo-N-(o-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide and similar compounds have been studied for their role in the structural characterization of metal complexes. For instance, Sousa et al. (2001) investigated the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to the isolation of various products including those with structural similarities to this compound. These compounds were used to form metal complexes with varying compositions, providing insights into their structural characteristics and potential applications in coordination chemistry (Sousa et al., 2001).

2. Corrosion Inhibition Properties

Derivatives of benzimidazole, which include structures related to this compound, have been explored for their corrosion inhibition properties. For example, Ammal et al. (2018) synthesized derivatives and assessed their ability to inhibit corrosion in mild steel. This research has implications for the development of more efficient and durable materials in various industrial applications (Ammal, Prajila, & Joseph, 2018).

3. Cytotoxicity Testing for Cancer Treatment

Compounds structurally related to this compound have been synthesized and tested for their cytotoxic potency. Balewski et al. (2020) conducted research on novel derivatives, finding that certain compounds exhibited significant activity against human cancer cell lines. This research is significant for the development of new anticancer drugs (Balewski et al., 2020).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Properties

IUPAC Name

N-(2-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9-4-2-3-5-11(9)17-21(19,20)10-6-7-12-13(8-10)16-14(18)15-12/h2-8,17H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUJLESAKTXELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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